4',5-Dimethyl-2,3'-bipyridine
Overview
Description
5,4’-Dimethyl-[2,3’]bipyridinyl is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, featuring two methyl groups attached to the pyridine rings. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,4’-Dimethyl-[2,3’]bipyridinyl typically involves the coupling of two pyridine rings with methyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of 5,4’-Dimethyl-[2,3’]bipyridinyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,4’-Dimethyl-[2,3’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridines depending on the reagents used.
Scientific Research Applications
5,4’-Dimethyl-[2,3’]bipyridinyl is used in a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 5,4’-Dimethyl-[2,3’]bipyridinyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involve electron transfer and bond formation processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Dimethyl-2,2’-bipyridine: Similar to 5,4’-Dimethyl-[2,3’]bipyridinyl but with different methyl group positions, affecting its coordination properties and reactivity.
1,10-Phenanthroline: Another bidentate ligand with a similar structure, used in coordination chemistry and as a chelating agent.
Uniqueness
5,4’-Dimethyl-[2,3’]bipyridinyl is unique due to the specific positioning of its methyl groups, which influences its electronic properties and steric effects. This makes it particularly useful in forming specific metal complexes with distinct catalytic activities and selectivities .
Properties
IUPAC Name |
4-methyl-3-(5-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-12(14-7-9)11-8-13-6-5-10(11)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPFPXJMZPQTNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308097 | |
Record name | 4′,5-Dimethyl-2,3′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-92-9 | |
Record name | 4′,5-Dimethyl-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′,5-Dimethyl-2,3′-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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